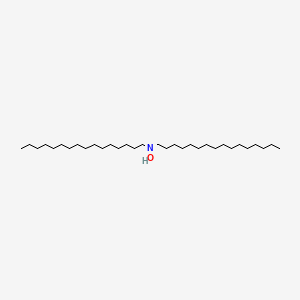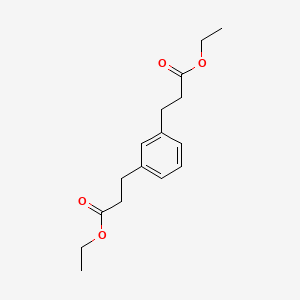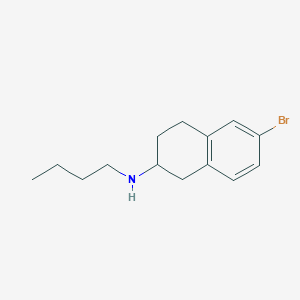
3-(4-fluorophenyl)-2-methyl-2-Propenal
Vue d'ensemble
Description
3-(4-fluorophenyl)-2-methyl-2-Propenal is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-methyl-2-Propenal can be achieved through several methods. One common approach involves the aldol condensation of 4-fluorobenzaldehyde with acetone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-fluorophenyl)-2-methyl-2-Propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Fluorophenyl)-2-methylpropanoic acid.
Reduction: 3-(4-Fluorophenyl)-2-methylpropan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-2-methyl-2-Propenal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-2-Propenal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-2-methylprop-2-enal
- 3-(4-Bromophenyl)-2-methylprop-2-enal
- 3-(4-Methylphenyl)-2-methylprop-2-enal
Uniqueness
3-(4-fluorophenyl)-2-methyl-2-Propenal is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C10H9FO |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H9FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3 |
Clé InChI |
KGIKBRYVRUTDGR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)F)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8623152.png)



![2-[(4-Chlorophenyl)sulfanyl]ethyl cyclopropanecarboxylate](/img/structure/B8623175.png)







